molecular formula C20H24N2O5S B2382878 2,5-dimethoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 954714-78-4

2,5-dimethoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2382878
CAS No.: 954714-78-4
M. Wt: 404.48
InChI Key: QGFLDIKCXDZILY-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide is a complex organic compound characterized by its multiple functional groups, including methoxy, sulfonamide, and pyrrolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core pyrrolidinone structure One common approach is to start with a suitable pyrrolidinone derivative and introduce the p-tolyl group through a Friedel-Crafts acylation reaction

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding sulfoxides or sulfones.

  • Reduction: : Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: : Nucleophilic substitution reactions can introduce different functional groups at various positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles such as amines, alcohols, or halides can be used, often in the presence of a base or acid catalyst.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Formation of reduced derivatives with different functional groups.

  • Substitution: : Introduction of various functional groups leading to a wide range of derivatives.

Scientific Research Applications

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its biological activity, including potential antimicrobial, antiviral, and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, possibly as an anti-inflammatory or analgesic agent.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 2,5-dimethoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate its precise mechanism and identify its molecular targets.

Comparison with Similar Compounds

2,5-Dimethoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide is unique due to its specific combination of functional groups and structural features. Similar compounds include other sulfonamide derivatives and pyrrolidinone derivatives, which may share some biological activities but differ in their chemical properties and applications.

List of Similar Compounds

  • Sulfonamide Derivatives: : Various compounds with sulfonamide groups used in medicinal chemistry.

  • Pyrrolidinone Derivatives: : Compounds containing the pyrrolidinone ring structure, often used in pharmaceuticals and organic synthesis.

Properties

IUPAC Name

2,5-dimethoxy-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-14-4-6-16(7-5-14)22-13-15(10-20(22)23)12-21-28(24,25)19-11-17(26-2)8-9-18(19)27-3/h4-9,11,15,21H,10,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFLDIKCXDZILY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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